1-Ethyl-2-fluoro-4-iodobenzene
Description
1-Ethyl-2-fluoro-4-iodobenzene is a halogenated aromatic compound featuring an ethyl group at position 1, a fluorine atom at position 2, and an iodine atom at position 4 on the benzene ring. Its molecular formula is C₈H₈FI, with a calculated molecular weight of 250.05 g/mol (derived by subtracting the oxygen mass from the ethoxy analog in : 266.05 g/mol - 16 g/mol ≈ 250.05 g/mol). The ethyl group contributes to increased lipophilicity compared to oxygen-containing substituents, while the fluorine and iodine atoms influence electronic properties and reactivity.
Properties
Molecular Formula |
C8H8FI |
|---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
1-ethyl-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C8H8FI/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3 |
InChI Key |
CZMIJROYNOTKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 1-ethyl-2-fluorobenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the use of diazonium salts, where 1-ethyl-2-fluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom .
Industrial Production Methods: Industrial production of 1-ethyl-2-fluoro-4-iodobenzene typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Sonogashira coupling or the Heck reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base to couple the iodo compound with alkynes.
Heck Reaction: Involves palladium catalysts and bases to couple the iodo compound with alkenes.
Major Products Formed:
Sonogashira Coupling: Produces alkynyl derivatives.
Heck Reaction: Yields substituted alkenes.
Scientific Research Applications
1-Ethyl-2-fluoro-4-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-fluoro-4-iodobenzene in chemical reactions involves the activation of the iodine atom, which facilitates its participation in various coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Ethyl groups enhance lipophilicity and reduce polarity compared to ethoxy analogs, impacting solubility in organic solvents. Fluorine and iodine atoms increase molecular weight and influence electronic properties (e.g., ring activation/deactivation).
- Reactivity : Iodine’s position (para to ethyl) may facilitate substitution reactions, while fluorine’s ortho-directing effects could guide electrophilic attack. Ethoxy groups are prone to hydrolysis under acidic/basic conditions, unlike stable ethyl groups.
- Stability : Iodo compounds are generally light-sensitive. Ethyl-substituted derivatives are more thermally stable than ethoxy analogs.
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